molecular formula C19H14FN5O2 B2746826 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide CAS No. 1421475-82-2

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

Cat. No.: B2746826
CAS No.: 1421475-82-2
M. Wt: 363.352
InChI Key: GNFAYFBPFNTPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Research

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds show potential as radiolabeled compounds for positron emission tomography (PET) imaging, particularly in neurodegenerative disorders. This research is significant for understanding and diagnosing neurological conditions (Fookes et al., 2008).

Pharmacological Development

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds structurally related to the queried compound. These inhibitors show potential in improving metabolic stability, which is critical for developing effective therapeutic agents (Stec et al., 2011).

Antimicrobial and Antifungal Research

Compounds structurally similar to the queried molecule have been synthesized and shown to have antimicrobial and antifungal properties. This research is crucial in the development of new treatments for bacterial and fungal infections (Ch, 2022).

Insecticidal Research

Research into heterocycles incorporating a thiadiazole moiety, related to the queried compound, has shown potential insecticidal properties. These compounds have been evaluated against the cotton leafworm, Spodoptera littoralis, indicating their potential in agricultural applications (Fadda et al., 2017).

Antiviral Research

2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, related to the queried compound, have been designed and synthesized as potential antiviral agents. These compounds, structurally related to Enviroxime and its analogous benzimidazoles, show promise in antiviral therapy, particularly for human rhinovirus (Hamdouchi et al., 1999).

Antioxidant Research

Some benzimidazole derivatives, structurally similar to the queried compound, have been studied as antioxidants for base oil. This research is essential for the development of industrial antioxidants (Basta et al., 2017).

Antinociceptive and Anti-inflammatory Research

Thiazolopyrimidine derivatives, related to the queried compound, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research contributes to the development of new pain and inflammation management drugs (Selvam et al., 2012).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-5-1-4-8-17(14)27-19-21-9-13(10-22-19)24-18(26)11-25-12-23-15-6-2-3-7-16(15)25/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFAYFBPFNTPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.